molecular formula C20H28N6O2 B3606717 1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE

1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE

Cat. No.: B3606717
M. Wt: 384.5 g/mol
InChI Key: LDRLVHWURYFMPK-UHFFFAOYSA-N
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Description

1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a triazole ring, an amide group, and a cyclohexane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride to form N-guanidinosuccinimide, which then reacts with various amines under microwave irradiation to afford the desired triazole derivatives

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the microwave-assisted reactions and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amide and triazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield various oxidized triazole derivatives, while nucleophilic substitution can introduce different functional groups into the molecule.

Scientific Research Applications

1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s triazole ring is known for its biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring can act as a competitive inhibitor of enzymes, such as imidazoleglycerol-phosphate dehydratase, by binding to the active site and preventing substrate access . This inhibition can disrupt metabolic pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to its combination of a triazole ring, an amide group, and a cyclohexane carboxamide moiety

Properties

IUPAC Name

1-[[2-(3-amino-1H-1,2,4-triazol-5-yl)acetyl]-ethylamino]-N-(2-methylphenyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-3-26(17(27)13-16-23-19(21)25-24-16)20(11-7-4-8-12-20)18(28)22-15-10-6-5-9-14(15)2/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3,(H,22,28)(H3,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRLVHWURYFMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(=O)CC1=NC(=NN1)N)C2(CCCCC2)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 3
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 4
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 5
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 6
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE

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